L-Sorbitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Studies

L-glucitol plays a crucial role in cellular metabolism. Researchers utilize it to study various biochemical pathways, including:

- Polyol pathway: L-glucitol is a product of the polyol pathway, a metabolic route parallel to glycolysis. Studying its production and regulation helps understand cellular responses to high blood sugar .

- Osmoregulation: L-glucitol acts as an osmolyte, a molecule that helps maintain cell volume by regulating water balance. Research investigates its role in cell survival under stress conditions like dehydration .

Pharmaceutical Research

L-glucitol possesses several properties that make it valuable in pharmaceutical research:

- Cryoprotectant: Due to its ability to prevent ice crystal formation, L-glucitol is used as a cryoprotectant to preserve cells and tissues during freezing for research and medical applications .

- Drug carrier: L-glucitol can be used as a carrier molecule for drug delivery, facilitating the transport of medications into cells .

Food Science Research

L-glucitol is a common sugar substitute with applications in food science research:

- Sweetener: L-glucitol has a lower caloric content than sugar and doesn't promote tooth decay, making it a valuable research subject for developing diabetic and dietetic food products .

- Food additive: L-glucitol's hygroscopic properties (attracting moisture) are beneficial in food research for maintaining moisture content and texture in various food products .

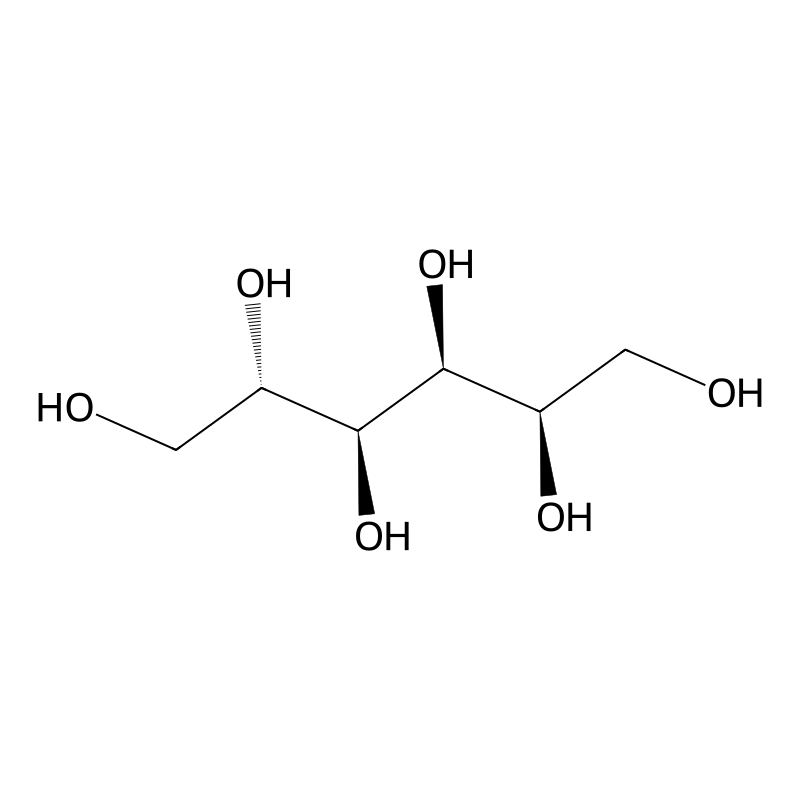

L-Sorbitol, also known as L-glucitol, is a six-carbon sugar alcohol derived from the reduction of L-sorbose. It is a white, crystalline substance that is soluble in water and has a sweet taste, although it is less sweet than sucrose. L-Sorbitol has gained attention in various industries due to its functional properties, including its ability to act as a humectant, thickener, and stabilizer. It is commonly used in food products, pharmaceuticals, and cosmetics for its moisturizing properties and as a sugar substitute .

L-Sorbitol can be synthesized through the reduction of L-sorbose using chemical methods or biological processes. The chemical reduction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. In biological systems, the conversion of glucose to L-sorbitol occurs via the enzyme aldose reductase in the polyol pathway:

This reaction is crucial in maintaining cellular osmotic balance and plays a role in glucose metabolism under hyperglycemic conditions .

L-Sorbitol exhibits several biological activities. It acts as an osmotic agent, helping to regulate fluid balance in cells. This property is particularly significant in diabetic patients, where excessive accumulation of L-sorbitol can lead to complications such as retinopathy and neuropathy due to osmotic damage to cells . Additionally, L-sorbitol serves as a substrate for various metabolic pathways, contributing to energy production through fermentation in the gut, which generates short-chain fatty acids beneficial for colon health .

L-Sorbitol can be synthesized through various methods:

- Chemical Reduction:

- Using sodium borohydride or lithium aluminum hydride to reduce L-sorbose.

- Biological Synthesis:

- The reduction of glucose via aldose reductase in the polyol pathway.

- Hydrogenation of Sugars:

- Hydrogenation of sugars like glucose or fructose can yield L-sorbitol under specific catalytic conditions.

These methods allow for both large-scale industrial production and smaller-scale laboratory synthesis .

L-Sorbitol has diverse applications across multiple industries:

- Food Industry: Used as a sugar substitute and humectant in sugar-free products.

- Pharmaceuticals: Acts as an excipient in drug formulations and provides moisture retention.

- Cosmetics: Commonly found in skin care products for its moisturizing properties.

- Chemical Industry: Serves as a precursor for synthesizing other compounds, including L-ascorbic acid (vitamin C) and biodegradable plastics .

Several compounds share structural similarities with L-sorbitol:

| Compound | Structure Type | Key Features |

|---|---|---|

| D-Sorbitol | Sugar Alcohol | Commonly used as a sweetener; more widely studied than L-sorbitol. |

| Mannitol | Sugar Alcohol | Often used in medical applications; has diuretic properties. |

| Xylitol | Sugar Alcohol | Known for dental benefits; used as a sweetener with lower caloric value than sucrose. |

| D-Mannose | Simple Sugar | Important for urinary tract health; differs from sorbitols structurally but is metabolically related. |

L-Sorbitol's uniqueness lies in its specific metabolic pathway and its applications across food, pharmaceuticals, and cosmetics, distinguishing it from other sugar alcohols that may have different physiological effects or uses .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Azadi S, Sadjady SK, Mortazavi SA, Naghdi N, Mahboubi A, Solaimanian R. Bioprocess and downstream optimization of recombinant human growth hormone in Pichia pastoris. Res Pharm Sci. 2018 Jun;13(3):222-238. doi: 10.4103/1735-5362.228953. PubMed PMID: 29853932; PubMed Central PMCID: PMC5921403.

3: Ambros S, Hofer F, Kulozik U. Protective effect of sugars on storage stability of microwave freeze-dried and freeze-dried Lactobacillus paracasei F19. J Appl Microbiol. 2018 May 31. doi: 10.1111/jam.13935. [Epub ahead of print] PubMed PMID: 29851297.

4: Hwang SH, Wang Z, Guillen Quispe YN, Lim SS, Yu JM. Evaluation of Aldose Reductase, Protein Glycation, and Antioxidant Inhibitory Activities of Bioactive Flavonoids in Matricaria recutita L. and Their Structure-Activity Relationship. J Diabetes Res. 2018 Apr 10;2018:3276162. doi: 10.1155/2018/3276162. eCollection 2018. PubMed PMID: 29850602; PubMed Central PMCID: PMC5914092.

5: Wang P, Bi S, Wei W, Qiu Z, Xia D, Shen X, Zhao Q. Downregulation of aldose reductase is responsible for developmental abnormalities of the silkworm purple quail-like mutant (q-l(p)). Gene. 2018 Jul 30;665:96-104. doi: 10.1016/j.gene.2018.05.010. Epub 2018 May 3. PubMed PMID: 29730425.

6: Ke X, Wang NN, Yu PH, Lu YH, Hu ZC, Zheng YG. Biosynthesis of miglitol intermediate 6-(N-hydroxyethyl)-amino-6-deoxy-α-l-sorbofuranose by an improved d-sorbitol dehydrogenase from Gluconobacter oxydans. 3 Biotech. 2018 May;8(5):231. doi: 10.1007/s13205-018-1251-x. Epub 2018 Apr 28. PubMed PMID: 29719773; PubMed Central PMCID: PMC5924656.

7: Kante RK, Vemula S, Mallu MR, Ronda SR. Efficient and Easily Scalable Protein Folding Strong Anion Exchange Chromatography (PF-SAX) for Renaturation and Simultaneous Purification of Recombinant Human Asparaginase (rhASP) from E.coli. Biotechnol Prog. 2018 Apr 30. doi: 10.1002/btpr.2649. [Epub ahead of print] PubMed PMID: 29708643.

8: Beer B, Pick A, Döring M, Lommes P, Sieber V. Substrate scope of a dehydrogenase from Sphingomonas species A1 and its potential application in the synthesis of rare sugars and sugar derivatives. Microb Biotechnol. 2018 Apr 26. doi: 10.1111/1751-7915.13272. [Epub ahead of print] PubMed PMID: 29697194.

9: Kumar N, Pandey R, Prabhu AA, Venkata Dasu V. Genetic and substrate-level modulation of Bacillus subtilis physiology for enhanced extracellular human interferon gamma production. Prep Biochem Biotechnol. 2018 May 28;48(5):391-401. doi: 10.1080/10826068.2018.1446157. PubMed PMID: 29688129.

10: Chin T, Okuda Y, Ikeuchi M. Sorbitol production and optimization of photosynthetic supply in the cyanobacterium Synechocystis PCC 6803. J Biotechnol. 2018 Jun 20;276-277:25-33. doi: 10.1016/j.jbiotec.2018.04.004. Epub 2018 Apr 21. PubMed PMID: 29684388.

11: Mukherjee K, Narindoshvili T, Raushel FM. Discovery of a Kojibiose Phosphorylase in Escherichia coli K-12. Biochemistry. 2018 May 15;57(19):2857-2867. doi: 10.1021/acs.biochem.8b00392. Epub 2018 Apr 30. PubMed PMID: 29684280; PubMed Central PMCID: PMC5953851.

12: Akter S, Shin MK. Pseudaeromonas paramecii sp. nov., isolated from the ciliate Paramecium caudatum and emendation of the genus Pseudaeromonas. Int J Syst Evol Microbiol. 2018 Apr 17. doi: 10.1099/ijsem.0.002746. [Epub ahead of print] PubMed PMID: 29664361.

13: Mazri MA, Meziani R, Belkoura I, Mokhless B, Nour S. A combined pathway of organogenesis and somatic embryogenesis for an efficient large-scale propagation in date palm (Phoenix dactylifera L.) cv. Mejhoul. 3 Biotech. 2018 Apr;8(4):215. doi: 10.1007/s13205-018-1235-x. Epub 2018 Apr 9. PubMed PMID: 29651380; PubMed Central PMCID: PMC5891445.

14: Bocchini M, D'Amato R, Ciancaleoni S, Fontanella MC, Palmerini CA, Beone GM, Onofri A, Negri V, Marconi G, Albertini E, Businelli D. Soil Selenium (Se) Biofortification Changes the Physiological, Biochemical and Epigenetic Responses to Water Stress in Zea mays L. by Inducing a Higher Drought Tolerance. Front Plant Sci. 2018 Mar 27;9:389. doi: 10.3389/fpls.2018.00389. eCollection 2018. PubMed PMID: 29636765; PubMed Central PMCID: PMC5880925.

15: Gheribi R, Puchot L, Verge P, Jaoued-Grayaa N, Mezni M, Habibi Y, Khwaldia K. Development of plasticized edible films from Opuntia ficus-indica mucilage: A comparative study of various polyol plasticizers. Carbohydr Polym. 2018 Jun 15;190:204-211. doi: 10.1016/j.carbpol.2018.02.085. Epub 2018 Feb 27. PubMed PMID: 29628239.

16: Azadi S, Mahboubi A, Naghdi N, Solaimanian R, Mortazavi SA. Evaluation of Sorbitol-Methanol Co-Feeding Strategy on Production of Recombinant Human Growth Hormone in Pichia Pastoris. Iran J Pharm Res. 2017 Fall;16(4):1555-1564. PubMed PMID: 29552064; PubMed Central PMCID: PMC5843317.

17: Gauer JS, Tumova S, Lippiat JD, Kerimi A, Williamson G. Differential patterns of inhibition of the sugar transporters GLUT2, GLUT5 and GLUT7 by flavonoids. Biochem Pharmacol. 2018 Jun;152:11-20. doi: 10.1016/j.bcp.2018.03.011. Epub 2018 Mar 14. PubMed PMID: 29548810.

18: Malkawi AK, Alzoubi KH, Jacob M, Matic G, Ali A, Al Faraj A, Almuhanna F, Dasouki M, Abdel Rahman AM. Metabolomics Based Profiling of Dexamethasone Side Effects in Rats. Front Pharmacol. 2018 Feb 16;9:46. doi: 10.3389/fphar.2018.00046. eCollection 2018. PubMed PMID: 29503615; PubMed Central PMCID: PMC5820529.

19: Yakushi T, Terada Y, Ozaki S, Kataoka N, Akakabe Y, Adachi O, Matsutani M, Matsushita K. Aldopentoses as new substrates for the membrane-bound, pyrroloquinoline quinone-dependent glycerol (polyol) dehydrogenase of Gluconobacter sp. Appl Microbiol Biotechnol. 2018 Apr;102(7):3159-3171. doi: 10.1007/s00253-018-8848-1. Epub 2018 Feb 21. PubMed PMID: 29468297.

20: Jiao L, Zhou Q, Su Z, Xu L, Yan Y. High-level extracellular production of Rhizopus oryzae lipase in Pichia pastoris via a strategy combining optimization of gene-copy number with co-expression of ERAD-related proteins. Protein Expr Purif. 2018 Jul;147:1-12. doi: 10.1016/j.pep.2018.02.005. Epub 2018 Feb 13. PubMed PMID: 29452270.